2-(4-Fluoro-2-nitrophenyl)propan-1-ol
Description
2-(4-Fluoro-2-nitrophenyl)propan-1-ol is an aromatic alcohol featuring a fluorinated and nitrated phenyl ring attached to a propanol backbone. The compound’s structure includes a hydroxyl group at the terminal carbon of the propane chain and a 4-fluoro-2-nitrophenyl substituent.
Properties
IUPAC Name |
2-(4-fluoro-2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-6(5-12)8-3-2-7(10)4-9(8)11(13)14/h2-4,6,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDUJWIWWQOIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluoro-2-nitrophenyl)propan-1-ol typically involves the nitration of 4-fluorophenylpropan-1-ol. The reaction conditions often require the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(4-Fluoro-2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(4-Fluoro-2-nitrophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-nitrophenyl)propan-1-ol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the fluoro and nitro groups can influence its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 2-(4-Fluoro-2-nitrophenyl)propan-1-ol, differing in substituent positions, functional groups, or backbone linkages:
Table 1: Comparison of Key Structural Features
Electronic and Steric Effects
- Nitro Group Position : The ortho-nitro group in this compound introduces significant steric hindrance compared to the para-nitro analog (). This may reduce rotational freedom and influence binding interactions in biological systems.
- Functional Group Variations: Replacing the hydroxyl group with an amino group (as in ) increases basicity and alters hydrogen-bonding capacity. The amino linker in 3-((4-Fluoro-2-nitrophenyl)amino)propanol may improve solubility in polar solvents compared to the direct phenyl-propanol linkage .
Hydrogen Bonding and Crystallography
The carbazole derivative () demonstrates how the 4-fluoro-2-nitrophenyl group participates in hydrogen bonding (O—H⋯O and C—H⋯O) to stabilize crystal packing. In contrast, the amino-containing analog () might exhibit weaker hydrogen bonds due to the -NH- group’s lower acidity compared to -OH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
